2-bromo-N-(3-fluorophenyl)propanamide
Overview
Description
2-bromo-N-(3-fluorophenyl)propanamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 3-fluorophenyl group and the alpha carbon is substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromo-N-(3-fluorophenyl)propanamide can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 3-fluoroaniline, is reacted with bromine to introduce the bromine atom at the alpha position of the propanamide chain.
Amidation: The brominated intermediate is then reacted with propanoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-fluorophenyl)propanamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or sodium methoxide in an appropriate solvent like ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-hydroxy-N-(3-fluorophenyl)propanamide or 2-amino-N-(3-fluorophenyl)propanamide.
Reduction: The major product is 2-amino-N-(3-fluorophenyl)propanamide.
Oxidation: The major product is 2-bromo-N-(3-fluorophenyl)propanoic acid.
Scientific Research Applications
2-bromo-N-(3-fluorophenyl)propanamide has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2-fluorophenyl)propanamide
- 2-bromo-N-(4-fluorophenyl)propanamide
- 2-bromo-N-(3-chlorophenyl)propanamide
Uniqueness
2-bromo-N-(3-fluorophenyl)propanamide is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the fluorine atom at the meta position on the phenyl ring can enhance the compound’s stability and alter its electronic properties, making it distinct from other brominated propanamides.
Properties
IUPAC Name |
2-bromo-N-(3-fluorophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSRLGWQOCKVPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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